

(E/Z)-ZL0420 vs. JQ1 in Airway Inflammation: A Comparative Guide

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Compound of Interest

Compound Name: (E/Z)-ZL0420

Cat. No.: B15569212

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In the landscape of therapeutic development for airway inflammation, a critical area of focus has been the targeting of epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) family of proteins. Among the inhibitors of these proteins, JQ1 has been a widely studied nonselective BET inhibitor. However, the emergence of more selective agents such as **(E/Z)-ZL0420**, a highly specific inhibitor of Bromodomain-containing protein 4 (BRD4), has prompted a closer examination of their comparative efficacy and mechanisms of action. This guide provides an objective comparison of **(E/Z)-ZL0420** and JQ1 in the context of airway inflammation, supported by experimental data.

Comparative Efficacy and Potency

(E/Z)-ZL0420 has demonstrated superior potency and efficacy compared to JQ1 in preclinical models of airway inflammation. Studies have shown that ZL0420, along with a similar compound ZL0454, is more effective at equivalent doses than nonselective BET inhibitors like JQ1 in reducing key features of airway inflammation and remodeling.

ZL0420 and ZL0454 more potently reduced polyinosinic:polycytidylic acid (poly(I:C))-induced weight loss and fibrosis in a mouse model of chronic airway remodeling. Furthermore, these selective BRD4 inhibitors had significant positive effects on lung physiology, reversing Toll-like receptor 3 (TLR3)-associated airway hyperresponsiveness and increasing lung compliance in vivo.

In Vitro Potency

In cultured human small airway epithelial cells (hSAECs), ZL0420 exhibited a lower IC50 value for inhibiting the expression of innate immune genes induced by poly(I:C), a viral mimic, indicating greater potency than JQ1.

Compound	Target	Assay	IC50 (μM)
**(E/Z			

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